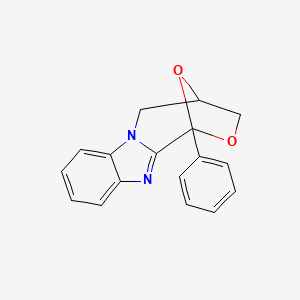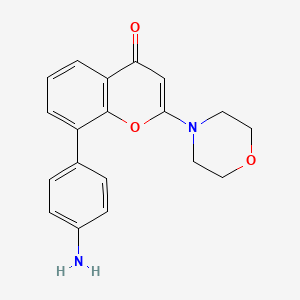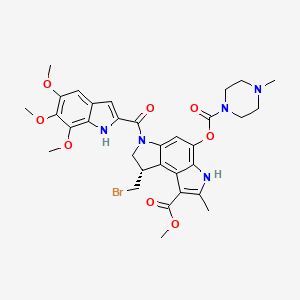
Oxapadol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxapadol is a non-narcotic analgesic with an unusual chemical structure. It possesses analgesic activity in multiple species, similar to other non-narcotic reference analgesics. Additionally, it exhibits antipyretic and anti-inflammatory effects and, within the analgesic dose range, is devoid of undesirable neurological, gastrointestinal, and cardiovascular side effects .
Métodos De Preparación
The synthetic routes and reaction conditions for Oxapadol are not widely documented in publicly accessible sources. it is known that the compound was developed and patented in the mid-1970s . Industrial production methods likely involve standard pharmaceutical synthesis techniques, including multi-step organic synthesis, purification, and formulation processes.
Análisis De Reacciones Químicas
Oxapadol undergoes various chemical reactions typical of analgesic compounds. These include:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Oxapadol has been studied extensively for its analgesic properties. It has shown effectiveness in reducing pain in various animal models and human studies. The compound has also been investigated for its antipyretic and anti-inflammatory effects
Mecanismo De Acción
The mechanism of action of Oxapadol involves its interaction with specific molecular targets in the body. It is believed to exert its analgesic effects by modulating pain pathways in the central nervous system. The exact molecular targets and pathways involved are not fully understood, but it is known that this compound increases the threshold for pain perception, likely through its effects on neurotransmitter systems .
Comparación Con Compuestos Similares
- Acetaminophen
- Ibuprofen
- Aspirin
- Naproxen
These compounds share some pharmacological properties with Oxapadol but differ in their chemical structures and specific mechanisms of action.
Propiedades
Número CAS |
56969-22-3 |
|---|---|
Fórmula molecular |
C17H14N2O2 |
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
(1R,12S)-1-phenyl-14,15-dioxa-3,10-diazatetracyclo[10.2.1.02,10.04,9]pentadeca-2,4,6,8-tetraene |
InChI |
InChI=1S/C17H14N2O2/c1-2-6-12(7-3-1)17-16-18-14-8-4-5-9-15(14)19(16)10-13(21-17)11-20-17/h1-9,13H,10-11H2/t13-,17+/m0/s1 |
Clave InChI |
LCXASZQUGJCXBG-SUMWQHHRSA-N |
SMILES |
C1C2COC(O2)(C3=NC4=CC=CC=C4N31)C5=CC=CC=C5 |
SMILES isomérico |
C1[C@H]2CO[C@](O2)(C3=NC4=CC=CC=C4N31)C5=CC=CC=C5 |
SMILES canónico |
C1C2COC(O2)(C3=NC4=CC=CC=C4N31)C5=CC=CC=C5 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
4,5-dihydro-1-phenyl-1,4-epoxy-1 H,3 H-(1,4)oxazepino(4,3-a)benzimidazole MD 720111 oxapadol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1R,2R,4R,6S,11R,12S,15R,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone](/img/structure/B1677765.png)





![2-hydroxyethyl 2-hydroxybenzoate-(4as,6as,11br,13bs)-4,4,6a,9-tetramethyl-1,2,3,4,4a,5,6,6a,11b,13b-decahydrobenzo[a]furo[2,3,4-mn]xanthen-11-ol(1:1)](/img/structure/B1677775.png)

![2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol](/img/structure/B1677777.png)

